Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid
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Overview
Description
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C26H23NO4 and a molecular weight of 413.47 g/mol . The compound is a derivative of pyrrolidine, featuring a phenyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The phenyl group contributes to the compound’s stability and reactivity. The pyrrolidine ring provides a rigid framework that influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-trans-4-hydroxy-pyrrolidine-3-carboxylic acid
- Fmoc-trans-4-methyl-pyrrolidine-3-carboxylic acid
- Fmoc-trans-4-ethyl-pyrrolidine-3-carboxylic acid
Uniqueness
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other similar compounds. The phenyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and proteomics research.
Properties
CAS No. |
1361197-86-5 |
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Molecular Formula |
C26H23NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m0/s1 |
InChI Key |
GHKDFAVPKIFJQB-XZOQPEGZSA-N |
SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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